4-Chloro-7-methyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one

Medicinal Chemistry Kinase Inhibitor Design Scaffold Optimization

4-Chloro-7-methyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one (CAS 1234616-35-3) is a heterobicyclic compound belonging to the pyrrolo[2,3-d]pyrimidin-6-one (diazaoxindole) family, with molecular formula C7H6ClN3O and molecular weight 183.59 g/mol. It features a chlorine atom at the 4-position of the pyrimidine ring, a carbonyl at the 6-position forming a lactam, and a methyl substituent at the N7 position of the pyrrole ring.

Molecular Formula C7H6ClN3O
Molecular Weight 183.59 g/mol
CAS No. 1234616-35-3
Cat. No. B1430176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-7-methyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one
CAS1234616-35-3
Molecular FormulaC7H6ClN3O
Molecular Weight183.59 g/mol
Structural Identifiers
SMILESCN1C(=O)CC2=C1N=CN=C2Cl
InChIInChI=1S/C7H6ClN3O/c1-11-5(12)2-4-6(8)9-3-10-7(4)11/h3H,2H2,1H3
InChIKeyJQIYVPLKHMHJLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-7-methyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one (CAS 1234616-35-3): Structural Identity and Procurement Baseline


4-Chloro-7-methyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one (CAS 1234616-35-3) is a heterobicyclic compound belonging to the pyrrolo[2,3-d]pyrimidin-6-one (diazaoxindole) family, with molecular formula C7H6ClN3O and molecular weight 183.59 g/mol [1]. It features a chlorine atom at the 4-position of the pyrimidine ring, a carbonyl at the 6-position forming a lactam, and a methyl substituent at the N7 position of the pyrrole ring . The compound is classified as a heterocyclic building block and synthetic intermediate, with a computed XLogP3 of 0.5, zero hydrogen bond donors, and three hydrogen bond acceptors [1]. Vendor specifications typically list purity at 95–97%, with the compound supplied as a solid at room temperature exhibiting moderate solubility in polar organic solvents .

Why Generic Substitution Fails for 4-Chloro-7-methyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one: Positional and Substitution-Level Differentiation


Within the pyrrolo[2,3-d]pyrimidin-6-one chemotype, subtle variations in halogen position, N-alkylation state, and oxidation level produce functionally non-interchangeable intermediates for kinase inhibitor synthesis. The 4-chloro substituent on the pyrimidine ring enables nucleophilic aromatic substitution (SNAr) at a position critical for hinge-region binding in kinase ATP pockets, whereas the 2-chloro positional isomer (CAS 335654-08-5) directs derivatization to a different vector incompatible with many kinase pharmacophore models [1]. The N7-methyl group distinguishes this compound from the N7-unsubstituted analog (CAS 346599-63-1), eliminating a hydrogen bond donor, increasing lipophilicity (XLogP3 = 0.5), and altering the lactam ring's electronic environment [2]. The 6-one lactam functionality further differentiates it from fully aromatic 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 7781-10-4), providing a distinct reactivity profile for derivatization at the C5 position [3]. These structural features are not cosmetic—they dictate which downstream kinase targets can be engaged, as demonstrated by the scaffold's optimization trajectory across CDK2, PI3Kα, mTOR, and MARK inhibitor programs [4][5].

Product-Specific Quantitative Evidence Guide: 4-Chloro-7-methyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one (CAS 1234616-35-3)


N7-Methyl Substitution Differentiates from the Closest N7-Unsubstituted Analog (CAS 346599-63-1)

The target compound (CAS 1234616-35-3, MW 183.59, C7H6ClN3O) bears an N7-methyl group that distinguishes it from the closest structural analog, 4-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one (CAS 346599-63-1, MW 169.57, C6H4ClN3O). This methyl substitution eliminates the sole hydrogen bond donor present in the N7-H analog, reducing the HBD count from 1 to 0, while maintaining three hydrogen bond acceptors [1]. The computed lipophilicity (XLogP3 = 0.5) is increased relative to the N7-H analog, and the zero rotatable bond count indicates a rigid scaffold architecture [1]. In the SAR context of CDK2 inhibitor optimization, N7-alkyl substitution on the lactam nitrogen was shown to be a critical determinant of potency, with steric bulk around the nitrogen substituent improving potency in the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one series [2].

Medicinal Chemistry Kinase Inhibitor Design Scaffold Optimization

4-Chloro vs. 2-Chloro Positional Isomer: Divergent Reactivity Vectors for Kinase Inhibitor Synthesis

The chlorine substituent at the 4-position of the pyrimidine ring in CAS 1234616-35-3 enables nucleophilic aromatic substitution (SNAr) at a vector that projects substituents toward the hinge-binding region of kinase ATP pockets, a requirement validated across multiple kinase inhibitor chemotypes [1]. In contrast, the 2-chloro positional isomer (CAS 335654-08-5, 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one) directs derivatization to a different spatial vector that is incompatible with the pharmacophore models for CDK, JAK, and PI3K family kinases [2]. The 2-chloro isomer was explicitly developed as an entry point to 2-amino-pyrrolo[2,3-d]pyrimidines targeting Aurora-A kinase, a distinct target class from the CDK/PI3K/mTOR programs that utilize 4-substituted analogs [3]. This positional selectivity dictates which kinase targets can be addressed from a given starting material.

Synthetic Chemistry Kinase Inhibitor Scaffold Structure-Activity Relationship

Lactam (6-One) Scaffold: Validated Core for High-Selectivity CDK2 Inhibition with >200× Family Selectivity

The 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one lactam scaffold—of which CAS 1234616-35-3 is a key chlorinated building block—has been validated as a core structure imparting exceptional selectivity within the CDK family. Sokolsky et al. (2022) demonstrated that scaffold-hopping from an HTS hit to this core structure yielded CDK2 inhibitors with >200× selectivity over CDK1, CDK4, CDK6, CDK7, and CDK9, alongside improved general kinome selectivity [1]. The lead compounds in this series achieved single-digit nanomolar CDK2 potency (IC50 = 1.2–2.0 nM at 1 mM ATP) with selectivity ratios of 490–1200× vs. CDK1, >2800× vs. CDK7, and 240–770× vs. CDK4 [1]. The authors explicitly note that the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one core showed significantly improved selectivity relative to the corresponding 5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one congeners [1]. This scaffold-level performance advantage is directly relevant to the 4-chloro-7-methyl derivative as a synthetic entry point.

CDK2 Inhibition Kinase Selectivity Oncology

PI3Kα and mTOR Dual-Targeting Potential: Scaffold-Class Quantitative Activity Benchmarks

The pyrrolo[2,3-d]pyrimidin-6-one scaffold class has demonstrated quantifiable activity across the PI3K/AKT/mTOR pathway. Hu et al. (2019) reported that 4-aryl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivative 9c exhibited PI3Kα inhibitory activity with IC50 = 113 ± 9 nM, exceeding the positive control PI-103 and comparable to BEZ235 [1]. In a follow-on mTOR program, structural optimization on the same scaffold produced compound 12q with mTOR inhibitory activity of IC50 = 54 nM, matching the positive control BEZ235 (IC50 = 55 nM) under identical test conditions [2]. These data establish quantitative activity benchmarks for the scaffold class. The 4-chloro-7-methyl derivative (CAS 1234616-35-3) serves as a chlorinated intermediate that can be elaborated via Suzuki coupling at the 4-position to access the 4-aryl substitution pattern described in these studies [1].

PI3Kα Inhibition mTORC1/mTORC2 Cancer Therapeutics

MARK Kinase Inhibition: Expanded Therapeutic Indication Space Beyond Oncology

The pyrrolo[2,3-d]pyrimidin-6-one scaffold has been patented by Merck & Co. as a selective microtubule affinity regulating kinase (MARK) inhibitor platform for Alzheimer's disease and tauopathies [1]. WO-2009152027-A1 (filed 2009) describes compounds of formula I based on this scaffold as potent and selective MARK inhibitors, with therapeutic application in conditions associated with tau hyperphosphorylation [1]. This patent family expands the addressable therapeutic space for the scaffold beyond oncology (CDK, PI3K, mTOR) into neurodegeneration, demonstrating the versatility of the core structure [2]. The 4-chloro-7-methyl substitution pattern on CAS 1234616-35-3 provides the chlorine handle needed for introducing the diverse amine and aniline substituents described in the MARK inhibitor patent claims.

MARK Inhibition Alzheimer's Disease Neurodegeneration

Purity, Physical Form, and Storage: Procurement-Relevant Differentiation from Competing Building Blocks

Commercially available lots of CAS 1234616-35-3 are specified at 95–97% purity by multiple independent vendors, with the compound supplied as a solid at ambient temperature . The MDL number MFCD17016004 provides unique registry identification, and the compound is classified with an 'Achtung/Warning' hazard designation . Storage conditions are specified as room temperature , which is operationally simpler than the 0–8°C storage required for certain reactive analogs. The predicted boiling point of 469.2 ± 45.0 °C and density of 1.474 ± 0.06 g/cm³ provide additional handling parameters . In comparison, the N7-unsubstituted analog (CAS 346599-63-1, 97% purity) has a lower molecular weight (169.57 g/mol), and the 2-chloro isomer (CAS 335654-08-5) has a higher predicted density (1.549 g/cm³), reflecting the impact of substitution pattern on bulk physical properties .

Chemical Procurement Quality Specification Building Block Sourcing

Best Research and Industrial Application Scenarios for 4-Chloro-7-methyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one (CAS 1234616-35-3)


CDK2-Selective Inhibitor Lead Generation via 4-Chloro SNAr Elaboration

In CDK2 inhibitor discovery programs, CAS 1234616-35-3 serves as a direct synthetic entry point to the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one scaffold that has demonstrated >200× selectivity for CDK2 over CDK1/4/6/7/9 [1]. The 4-chloro substituent undergoes SNAr with diverse amines to introduce hinge-binding motifs, while the N7-methyl lactam maintains the substitution pattern shown to be critical for potency in the SAR studies of Sokolsky et al. [1]. This is the recommended starting material when the synthetic objective is to explore 4-amino-substituted pyrrolo[2,3-d]pyrimidin-6-ones bearing the N7-methyl lactam, rather than the N7-unsubstituted or 2-substituted analogs.

Dual PI3Kα/mTOR Inhibitor Development via 4-Aryl Suzuki Coupling

The 4-chloro substituent provides a handle for palladium-catalyzed Suzuki-Miyaura cross-coupling to install aryl groups at the 4-position, enabling access to the 4-aryl-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one series described by Hu et al. in their PI3Kα (IC50 = 113 ± 9 nM) and mTOR (IC50 = 54 nM) inhibitor programs [2][3]. The N7-methyl group on the target compound is pre-installed, eliminating the need for a post-coupling N-alkylation step that could compromise yield or introduce impurities. This scenario is applicable when the goal is to generate a library of 4-aryl derivatives for PI3K/AKT/mTOR pathway screening.

MARK Kinase Inhibitor Synthesis for Alzheimer's Disease Research

The Merck patent family WO-2009152027-A1 describes MARK inhibitors built on the 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one scaffold, where the 4-position is elaborated with substituted amines or anilines [4]. CAS 1234616-35-3 is the appropriate 4-chloro starting material for these syntheses because it already bears the N7-methyl substitution that appears in numerous patent examples. The room temperature storage stability simplifies inventory management for neuroscience research groups that may not have dedicated cold storage capacity for chemical intermediates.

Multi-Program Chemical Library Synthesis from a Single Building Block

For contract research organizations (CROs) or medicinal chemistry core facilities supporting multiple kinase inhibitor programs, CAS 1234616-35-3 offers the advantage of a single chlorinated building block that can feed into CDK, PI3K, mTOR, and MARK inhibitor syntheses through different 4-position derivatization strategies [1][2][3][4]. This reduces the number of distinct building blocks that must be procured, qualified, and maintained in inventory, while still enabling parallel exploration of diverse kinase targets. The consistent 95–97% purity specification across multiple vendors ensures reproducible synthetic outcomes across batches.

Quote Request

Request a Quote for 4-Chloro-7-methyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.